(3,5-Dibromo-benzyl)-diethyl-amine
Description
(3,5-Dibromo-benzyl)-diethyl-amine is a tertiary amine derivative characterized by a benzyl core substituted with two bromine atoms at the 3- and 5-positions. The diethylamine group is attached to the benzyl carbon, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
N-[(3,5-dibromophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br2N/c1-3-14(4-2)8-9-5-10(12)7-11(13)6-9/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPILWRJZWOUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromo-benzyl)-diethyl-amine typically involves the bromination of benzyl derivatives followed by amination. One common method involves the bromination of benzyl alcohol to form 3,5-dibromobenzyl bromide, which is then reacted with diethylamine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromo-benzyl)-diethyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield 3,5-dihydroxybenzyl derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(3,5-Dibromo-benzyl)-diethyl-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (3,5-Dibromo-benzyl)-diethyl-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Bromhexine and Derivatives
Key Compound: Bromhexine hydrochloride (N-cyclohexyl-N-methyl-(2-amino-3,5-dibromo-benzyl)amine hydrochloride)
- Structural Differences: Bromhexine substitutes the diethylamine group in (3,5-Dibromo-benzyl)-diethyl-amine with a cyclohexyl-methylamine moiety. The 2-amino group on the benzyl ring in bromhexine is absent in this compound.
- Functional Impact :
Synthesis : Bromhexine is synthesized via boron chelate intermediates, a method adaptable to this compound with modifications to the amine reactants .
Triazole-Linked Dibromo-Benzyl Amines
Key Compound : [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-{3-[1-(3,5-dibromo-benzyl)-1H-[1,2,3]triazol-4-yl]-phenyl}-amine (Compound 4d)
- Structural Differences :
- The diethylamine group is replaced with a triazole-linked quinazoline scaffold.
- Additional methoxy-ethoxy substituents enhance water solubility.
- Functional Impact :
Pyrazine-Based Dibromo-Amines
Key Compounds :
- 3,5-Dibromo-N,N-dimethylpyrazin-2-amine
- 3,5-Dibromo-6-methylpyrazin-2-amine
- Structural Differences :
- Pyrazine ring replaces the benzene core, altering electronic distribution.
- Methyl and dimethylamine groups modify steric and basicity profiles.
- Synthetic routes emphasize halogenation and amination steps, differing from benzyl-based analogs .
Imidazole and Oxazole Derivatives
Key Compounds :
- 4,5-Bis(3,5-dibromobenzyl)oxazol-2(3H)-imine
- 1,3-Bis(3-aminopropyl)-4,5-bis(3,5-dibromobenzyl)-1,3-dihydro-2H-imidazol-2-one
- Structural Differences :
- Dual dibromobenzyl groups and heterocyclic cores (imidazole/oxazole) increase molecular complexity.
- Functional Impact :
Data Tables
Table 1: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
